Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867810
InChI: InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8BrFN2O2
Molecular Weight: 287.08 g/mol

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15867810

Molecular Formula: C10H8BrFN2O2

Molecular Weight: 287.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C10H8BrFN2O2
Molecular Weight 287.08 g/mol
IUPAC Name ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3
Standard InChI Key IYTUPCRBGNFVOI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has the molecular formula C10_{10}H8_8BrFN2_2O2_2 and a molecular weight of 287.08 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, and its CAS registry number is 2387596-83-8 . The compound’s SMILES notation, CCOC(=O)c1cnn2c1c(F)ccc2Br, encodes its structural features: a pyrazolo[1,5-a]pyridine ring system with bromine at position 7, fluorine at position 4, and an ethyl ester at position 3 .

Table 1: Molecular Data for Ethyl 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

PropertyValue
Molecular FormulaC10_{10}H8_8BrFN2_2O2_2
Molecular Weight287.08 g/mol
CAS Number2387596-83-8
IUPAC NameEthyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
SMILESCCOC(=O)c1cnn2c1c(F)ccc2Br

Structural Analysis

The pyrazolo[1,5-a]pyridine scaffold is a bicyclic system comprising fused pyrazole and pyridine rings. The bromine atom at position 7 introduces steric bulk and enhances electrophilic substitution reactivity, while the fluorine atom at position 4 exerts strong electron-withdrawing effects, polarizing the aromatic system. The ethyl carboxylate group at position 3 contributes to the compound’s solubility in organic solvents and serves as a handle for further functionalization through hydrolysis or transesterification .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from simpler heterocyclic precursors. A common approach includes:

  • Halogenation: Introduction of bromine at position 7 via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

  • Fluorination: Direct fluorination using agents like Selectfluor or via halogen exchange reactions.

  • Esterification: Conversion of a carboxylic acid intermediate to the ethyl ester using ethanol under acidic or basic conditions .

For example, one reported method involves the cyclocondensation of 4-fluoropyridine derivatives with hydrazine hydrate, followed by bromination at position 7 using N-bromosuccinimide (NBS). The resulting brominated intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost efficiency, yield optimization, and purity control. Continuous flow reactors are employed to enhance reaction consistency, while green chemistry principles guide solvent selection (e.g., ethanol over dichloromethane). Purification often involves recrystallization or column chromatography, with quality assurance verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Properties and Reactivity

Functional Group Reactivity

  • Ethyl Ester: The ester group undergoes hydrolysis to carboxylic acids under acidic or basic conditions, enabling conversion to active pharmaceutical ingredients (APIs) .

  • Bromine Atom: Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitating the introduction of aromatic substituents.

  • Fluorine Atom: Enhances metabolic stability and binding affinity to biological targets through electronegative effects.

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to photodegradation due to the bromine substituent. Storage recommendations include amber glass containers at 2–8°C .

Biological Activities and Mechanisms

Kinase Inhibition

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate derivatives exhibit potent inhibition of kinases such as AXL and c-MET, which are implicated in cancer progression and metastasis. The bromine and fluorine substituents enhance hydrophobic interactions with kinase ATP-binding pockets, while the carboxylate moiety contributes to hydrogen bonding.

Applications in Scientific Research

Medicinal Chemistry

This compound is a key intermediate in synthesizing kinase inhibitors, such as those targeting aberrant signaling in non-small cell lung cancer (NSCLC). Its modular structure allows for rapid diversification, enabling structure-activity relationship (SAR) studies .

Material Science

The pyrazolo[1,5-a]pyridine core’s conjugated π-system lends itself to applications in organic light-emitting diodes (OLEDs), where fluorine substitution improves electron transport properties.

Comparative Analysis with Related Derivatives

Table 2: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound NameMolecular FormulaBromine PositionFluorine PositionKey Applications
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC10_{10}H8_8BrFN2_2O2_274Kinase inhibition
Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC10_{10}H8_8BrFN2_2O2_264Anticancer agents
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acidC8_8H4_4BrFN2_2O2_274Prodrug synthesis

The position of bromine significantly influences biological activity; the 7-bromo derivative shows higher kinase affinity than its 6-bromo counterpart due to improved steric complementarity .

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